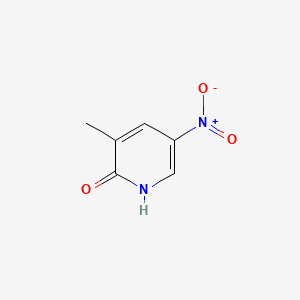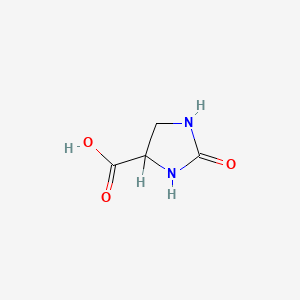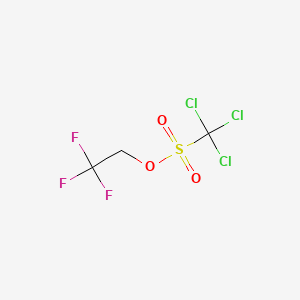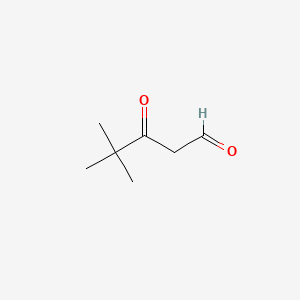
2,3,4-三氟苯胺
描述
2,3,4-Trifluoroaniline is an organic compound with the molecular formula C6H4F3N It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions
科学研究应用
2,3,4-Trifluoroaniline has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
It is known that aniline compounds often interact with various enzymes and proteins within biological systems .
Mode of Action
Aniline compounds typically interact with their targets through non-covalent interactions, such as hydrogen bonding and Van der Waals forces .
Biochemical Pathways
It is known that fluoroaromatics, including 2,3,4-trifluoroaniline, can be metabolized by certain bacterial species, indicating that they may interact with microbial metabolic pathways .
Pharmacokinetics
They are primarily metabolized in the liver and excreted in the urine .
Result of Action
It is known that fluoroaromatic compounds can cause cellular toxicity and disrupt normal cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4-Trifluoroaniline. For instance, the presence of certain bacterial species can enhance the degradation of fluoroaromatic compounds, including 2,3,4-Trifluoroaniline .
生化分析
Biochemical Properties
2,3,4-Trifluoroaniline plays a role in biochemical reactions, particularly in the synthesis of other fluorinated compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of diethyl 2-(2,3,4-trifluoro)-phenylaminomethylene malonate . The interactions of 2,3,4-Trifluoroaniline with biomolecules often involve hydrogen bonding and van der Waals forces, which can alter the conformation and function of the target molecules.
Cellular Effects
2,3,4-Trifluoroaniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial cells, 2,3,4-Trifluoroaniline can be metabolized, leading to changes in the expression of genes involved in detoxification and metabolic pathways . Additionally, it can impact the stability and function of cellular membranes due to its lipophilic nature.
Molecular Mechanism
At the molecular level, 2,3,4-Trifluoroaniline exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s fluorine atoms can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or activation of enzymatic activity . Furthermore, 2,3,4-Trifluoroaniline can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trifluoroaniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,3,4-Trifluoroaniline can be efficiently degraded by microbial communities in sequencing batch reactors, with degradation rates influenced by the acclimation period and microbial diversity . Long-term exposure to 2,3,4-Trifluoroaniline can lead to adaptive responses in cells, including changes in metabolic pathways and stress responses.
Dosage Effects in Animal Models
The effects of 2,3,4-Trifluoroaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects. For instance, high concentrations of 2,3,4-Trifluoroaniline have been associated with adverse effects such as liver and kidney damage in animal studies . The threshold for these effects depends on the species and the duration of exposure.
Metabolic Pathways
2,3,4-Trifluoroaniline is involved in various metabolic pathways, including those related to its degradation and detoxification. Enzymes such as cytochrome P450s play a role in the oxidative metabolism of 2,3,4-Trifluoroaniline, leading to the formation of metabolites that can be further processed by conjugation reactions . These metabolic pathways help to reduce the toxicity of the compound and facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, 2,3,4-Trifluoroaniline is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, while specific transporters may facilitate its uptake and efflux . The distribution of 2,3,4-Trifluoroaniline can affect its localization and accumulation in different tissues, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of 2,3,4-Trifluoroaniline can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2,3,4-Trifluoroaniline may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
2,3,4-Trifluoroaniline can be synthesized through several methods. One common approach involves the fluorination of aniline derivatives. For instance, tetrafluorobenzene, a byproduct in the preparation of pentafluorobenzene from benzene, can be used as a starting material. The process involves high-pressure reactions with liquefied ammonia and a suitable solvent .
Industrial Production Methods
In industrial settings, the production of 2,3,4-trifluoroaniline often involves the use of advanced fluorination techniques. These methods ensure high yields and purity of the final product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
2,3,4-Trifluoroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution can introduce various functional groups onto the benzene ring.
相似化合物的比较
Similar Compounds
- 2,3,4-Trifluorophenol
- 2,3,4-Trifluorobenzenamine
- 2,3,4-Trifluoro-5-nitrobenzoic acid
- 1-(2,3,4-Trifluorophenyl)ethanone
Uniqueness
2,3,4-Trifluoroaniline is unique due to the specific arrangement of fluorine atoms on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to other trifluorinated compounds, it offers a unique balance of reactivity and stability, which is advantageous in both research and industrial contexts .
属性
IUPAC Name |
2,3,4-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDGNXCXTDDYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959469 | |
| Record name | 2,3,4-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3862-73-5 | |
| Record name | 2,3,4-Trifluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3862-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,3,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003862735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trifluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60959469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trifluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-Trifluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,3,4-Trifluoroaniline?
A: 2,3,4-Trifluoroaniline serves as a crucial building block in organic synthesis. It is primarily used as a precursor for synthesizing various pharmaceutical compounds and materials. For instance, it is utilized in the production of fleroxacin, an antibiotic, [] and lomefloxacin hydrochloride, also an antibiotic. [] Furthermore, it serves as a starting material for the synthesis of 3,4,5-trifluorobromobenzene, a compound with applications in various chemical processes. []
Q2: Can 2,3,4-Trifluoroaniline be used to create materials with specific properties?
A: Yes, 2,3,4-Trifluoroaniline is a valuable precursor for synthesizing fluorinated polybenzoxazines. [] These polymers exhibit desirable properties like low dielectric constants, high thermal stability, and low moisture absorption, making them suitable for applications like interlayer dielectrics in high-temperature electronic devices. []
Q3: How is 2,3,4-Trifluoroaniline typically synthesized?
A: The most common synthesis route for 2,3,4-Trifluoroaniline involves the catalytic hydrogenation of 2,3,4-trifluoronitrobenzene. [] This reaction commonly employs Raney-Ni as a catalyst in an ethanol medium. [] Optimizing parameters like the catalyst amount, reaction temperature, and hydrogen pressure is crucial to achieving high yield and purity. [] Another method utilizes 2,3,4-trifluoroaniline to synthesize 2,3,4-trifluorobenzoic acid through diazotization and subsequent reactions with either a nitrile group or bromination followed by Grignard reagent formation. []
Q4: Are there any environmental concerns regarding 2,3,4-Trifluoroaniline?
A: Research has been conducted on the aerobic biodegradation of 2,3,4-Trifluoroaniline. [, ] Understanding its degradation pathway and the microbial communities involved is essential for assessing its environmental impact and developing effective bioremediation strategies. [, ]
Q5: Has 2,3,4-Trifluoroaniline been used in quantum computing research?
A: Interestingly, 2,3,4-Trifluoroaniline has found application in quantum computing research. The three 19F nuclear spins within the molecule were utilized as qubits to implement the three-qubit Deutsch-Jozsa algorithm in a high-resolution NMR setting. [] This highlights the compound's versatility and potential in advanced scientific fields. []
Q6: What is known about the safety and toxicity of 2,3,4-Trifluoroaniline?
A6: While the provided research focuses mainly on synthesis and applications, it is crucial to acknowledge that handling any chemical, including 2,3,4-Trifluoroaniline, requires caution. Always refer to the Safety Data Sheet (SDS) for detailed safety information and handling instructions.
Q7: What are the future directions for research on 2,3,4-Trifluoroaniline?
A7: Future research could focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1293855.png)



